(1R)-2-ethoxy-1-phenylethan-1-amine

Catalog No.
S12203032
CAS No.
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-2-ethoxy-1-phenylethan-1-amine

Product Name

(1R)-2-ethoxy-1-phenylethan-1-amine

IUPAC Name

(1R)-2-ethoxy-1-phenylethanamine

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m0/s1

InChI Key

CZBBUOXUTITZAI-JTQLQIEISA-N

Canonical SMILES

CCOCC(C1=CC=CC=C1)N

Isomeric SMILES

CCOC[C@@H](C1=CC=CC=C1)N

(1R)-2-ethoxy-1-phenylethan-1-amine, also known as (1R)-2-ethoxy-1-(phenyl)ethan-1-amine, is a chiral amine compound with the molecular formula C10H15NO. This compound features an ethoxy group attached to the second carbon of a phenylethanamine structure, which contributes to its unique chemical properties. Its stereochemistry is crucial for its biological activity and interactions with various receptors.

Typical of amines and ethers:

  • Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation: Under oxidative conditions, (1R)-2-ethoxy-1-phenylethan-1-amine can be converted into ketones or aldehydes.
  • Reduction: This compound can be reduced to yield other amines or alcohols, depending on the reaction conditions used.
  • Formation of Amides: The amine functionality allows for the formation of amides when reacted with carboxylic acids or their derivatives.

(1R)-2-ethoxy-1-phenylethan-1-amine has been investigated for its potential biological activities:

  • Ligand Binding: It can act as a ligand, interacting with specific receptors and enzymes, thereby modulating their activity.
  • Therapeutic Potential: Research suggests that this compound may have applications in drug development, particularly in pathways related to neurotransmitter systems and enzyme interactions.

The synthesis of (1R)-2-ethoxy-1-phenylethan-1-amine typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with (1R)-1-phenylethan-1-amine.
  • Ethoxylation: The amine is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate under reflux conditions to ensure complete conversion.
  • Purification: The product is purified through crystallization or chromatography to achieve the desired purity and yield.

In industrial settings, continuous flow reactors may be used to optimize production efficiency and control reaction conditions effectively .

(1R)-2-ethoxy-1-phenylethan-1-amine has several notable applications:

  • Organic Synthesis: It serves as a chiral building block in the synthesis of complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects, particularly in developing new drugs targeting specific biochemical pathways.

Studies have shown that (1R)-2-ethoxy-1-phenylethan-1-amine interacts with various molecular targets:

  • Receptor Modulation: It binds to specific receptors, influencing biological responses such as neurotransmission and metabolic pathways.
  • Enzyme Interaction: The compound may inhibit or activate enzymes involved in critical metabolic processes, highlighting its potential therapeutic applications .

Several compounds share structural similarities with (1R)-2-ethoxy-1-phenylethan-1-amine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
(1R)-1-phenylethan-1-amineA simpler primary amine without the ethoxy groupPrecursor in synthesis; lacks ethoxy substitution
(1R)-2-methoxy-1-phenylethan-1-aminoContains a methoxy group instead of an ethoxy groupDifferent functional group affects reactivity
(S)-(-)-N,N-DimethylphenethylamineA dimethyl derivative of phenethylamineVariation in methyl substitution alters properties

The uniqueness of (1R)-2-ethoxy-1-phenylethan-1-amine lies in its specific ethoxy substitution, which imparts distinct chemical and physical properties compared to these similar compounds. This specificity makes it particularly valuable in various applications, especially in the synthesis of chiral molecules and pharmaceuticals.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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